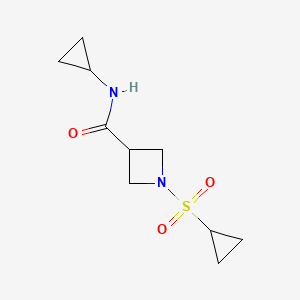
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
The synthesis of N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves the formation of the azetidine ring, which can be achieved through various synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, azetidines can be synthesized via the ring-opening polymerization of aziridines or through the cyclization of amino alcohols . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions due to the strain-driven character of the azetidine ring. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with unique properties, such as antimicrobial coatings and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to changes in cellular processes and pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can be compared with other azetidines and aziridines:
Azetidines: These compounds share the four-membered ring structure but differ in their substituents and reactivity.
Aziridines: These three-membered ring compounds are more strained and reactive than azetidines, making them useful in different synthetic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-10(11-8-1-2-8)7-5-12(6-7)16(14,15)9-3-4-9/h7-9H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFHWWSZWADAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














